![molecular formula C11H11F3OS B14073710 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B14073710.png)
1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)-4-(trifluoromethyl)benzaldehyde.
Reaction Conditions: The key reaction involves the condensation of the benzaldehyde derivative with a suitable ketone, such as propanone, under acidic or basic conditions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one is a chemical compound with potential applications across various scientific fields. Its unique molecular structure, featuring trifluoromethyl and methylthio groups attached to a phenyl ring, contributes to its distinct chemical properties, making it valuable for specific applications.
Potential Applications
While comprehensive data tables and well-documented case studies focusing solely on the applications of this compound are not available in the search results, the potential applications can be inferred from its structural features and the applications of structurally similar compounds.
Organic Synthesis
- The compound can be used to synthesize derivatives with modified functional groups, expanding its utility in organic chemistry.
- It may serve as an intermediate in synthesizing more complex molecules with desired properties.
Pharmaceuticals
- The compound's biological activity has been explored, suggesting it may act as an enzyme inhibitor or a probe in biological pathways due to its ability to interact with specific molecular targets.
- The trifluoromethyl and methylthio groups play crucial roles in modulating the compound’s reactivity and binding affinity, influencing various biochemical pathways.
Materials Science
- The compound may be used in developing new materials with specific properties.
- The presence of trifluoromethyl and methylthio groups can contribute to unique material characteristics.
Interaction Studies
- This compound can be used in studies focusing on its biochemical interactions with enzymes or receptors to elucidate its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The specific pathways affected depend on the biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(2-fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)propan-1-one and 1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one.
Uniqueness: The presence of both the methylthio and trifluoromethyl groups in specific positions on the phenyl ring imparts unique chemical and physical properties to the compound, distinguishing it from its analogs.
Biological Activity
1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one is an organic compound notable for its unique structural features, including a trifluoromethyl group and a methylthio group attached to a phenyl ring. This compound belongs to the class of ketones and has garnered attention in medicinal chemistry due to its potential therapeutic properties and biological activities.
- Molecular Formula : C11H11F3OS
- Molecular Weight : 248.27 g/mol
- IUPAC Name : this compound
- Canonical SMILES :
CCC(=O)C1=C(C=C(C=C1)SC)C(F)(F)F
The presence of both trifluoromethyl and methylthio groups enhances the compound's reactivity, allowing it to interact with various biological molecules, including enzymes and receptors. This interaction can modulate numerous biological processes, making it a candidate for further pharmacological studies.
Research indicates that the biological activity of this compound may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Binding : It can bind to specific receptors, influencing signaling pathways within cells.
The trifluoromethyl group is known to enhance binding affinity due to its unique electronic properties, which can significantly affect the compound's overall biological activity .
Antiproliferative Effects
Studies have highlighted the antiproliferative effects of similar compounds in cancer cell lines. For instance, compounds with structural similarities have shown significant in vitro activity against MCF-7 breast cancer cells. The mechanism often involves destabilizing tubulin, which is crucial for cell division .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Key Differences | Biological Activity |
---|---|---|
1-(3-(Methylthio)phenyl)propan-1-one | Lacks the trifluoromethyl group | Reduced reactivity |
1-(3-(Trifluoromethyl)phenyl)propan-1-one | Lacks the methylthio group | Different interaction profile |
1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one | Different substitution pattern on the aromatic ring | Varies in binding affinity |
The combination of both functional groups in this compound imparts distinct chemical properties that enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation.
- Interaction studies revealed that the compound could influence specific molecular targets involved in cancer progression.
One study indicated that compounds with similar structures showed promising results in inhibiting tumor growth in various cancer types, suggesting that this compound may share these beneficial effects .
Properties
Molecular Formula |
C11H11F3OS |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-[3-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS/c1-3-9(15)7-4-5-8(11(12,13)14)10(6-7)16-2/h4-6H,3H2,1-2H3 |
InChI Key |
ONNVCTCROXTSEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)SC |
Origin of Product |
United States |
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